n,n-Dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide
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Overview
Description
n,n-Dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide: is a compound that features a pyrimidine ring, a piperazine ring, and a sulfonamide group
Mechanism of Action
Target of Action
Sulfonamides, a class of drugs to which this compound belongs, are known to inhibit the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, a vital component for bacterial DNA growth and cell division .
Mode of Action
The structural similarity between sulfonamides and para-aminobenzoic acid (PABA) allows sulfonamides to inhibit and replace PABA in the enzyme dihydropteroate synthetase . This inhibition eventually prevents the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division .
Biochemical Pathways
By inhibiting the enzyme dihydropteroate synthetase, it prevents the formation of dihydrofolate and tetrahydrofolate, essential components for bacterial DNA synthesis and cell division .
Pharmacokinetics
Pyrimidine-based drugs are known for their potency, affinity, and improved medicinal chemistry properties
Result of Action
Based on the known action of sulfonamides, it can be inferred that this compound would result in the inhibition of bacterial dna growth and cell division by disrupting the folate synthesis pathway .
Biochemical Analysis
Biochemical Properties
n,n-Dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide is known to interact with various enzymes and proteins. It exhibits a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These interactions play a crucial role in its biochemical reactions .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide typically involves the nucleophilic aromatic substitution (S_NAr) reaction of a pyrimidine derivative with a piperazine derivative. For instance, 2,4,5-trichloropyrimidine can be reacted with a piperazine derivative in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in isopropanol at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions: n,n-Dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under specific conditions.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol.
Substitution: Bases like DIPEA and solvents like isopropanol are commonly used.
Major Products:
Oxidation: Oxidized sulfonamide derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
n,n-Dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Sulfamethazine: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
N-(pyridin-2-yl)amides: Known for their varied medicinal applications.
Uniqueness: n,n-Dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide is unique due to its specific combination of a pyrimidine ring, a piperazine ring, and a sulfonamide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N,N-dimethyl-4-pyrimidin-2-ylpiperazine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O2S/c1-13(2)18(16,17)15-8-6-14(7-9-15)10-11-4-3-5-12-10/h3-5H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNYTTPYTYHSJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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